molecular formula C17H19NO3 B13096529 (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid

(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid

Cat. No.: B13096529
M. Wt: 285.34 g/mol
InChI Key: HYUDKIQJSSDGPZ-OAHLLOKOSA-N
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Description

(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a phenylmethoxy group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of a Mannich reaction, where an amine, formaldehyde, and a carbonyl compound react to form a β-amino-carbonyl compound . This reaction is followed by further functional group modifications to introduce the phenylmethoxy group and the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)butanoic acid
  • 4-amino-3-(4-chlorophenyl)butanoic acid
  • 4-amino-3-(4-nitrophenyl)butanoic acid

Uniqueness

(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoic acid

InChI

InChI=1S/C17H19NO3/c18-11-15(10-17(19)20)14-6-8-16(9-7-14)21-12-13-4-2-1-3-5-13/h1-9,15H,10-12,18H2,(H,19,20)/t15-/m1/s1

InChI Key

HYUDKIQJSSDGPZ-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CC(=O)O)CN

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CN

Origin of Product

United States

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